5-(2-Methoxyethyl)thiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
5-(2-methoxyethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS.ClH/c1-9-3-2-5-4-8-6(7)10-5;/h4H,2-3H2,1H3,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTLWOATPVHRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CN=C(S1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-68-7 | |
| Record name | 5-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride typically involves the reaction of 2-aminothiazole with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that similar thiazole derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby potentially improving cognitive function in affected individuals .
Antimicrobial Activity
5-(2-Methoxyethyl)thiazol-2-amine hydrochloride exhibits notable antimicrobial properties. Studies have shown that thiazole derivatives can be effective against various Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests demonstrated significant antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics.
Anticancer Potential
The compound's cytotoxic effects have been evaluated in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Research indicates that it may induce apoptosis and cell cycle arrest in these cells, suggesting its potential as an anticancer agent .
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimal inhibitory concentrations lower than those of traditional antibiotics like linezolid.
Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 5-position of the thiazole ring, influencing physicochemical and pharmacological properties:
Physicochemical Properties
Biological Activity
5-(2-Methoxyethyl)thiazol-2-amine hydrochloride is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The presence of the methoxyethyl group enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds within the thiazole family, including this compound, exhibit significant antimicrobial properties.
- Activity Against Mycobacterium tuberculosis : A study highlighted that 2-aminothiazole derivatives show promising activity against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs). For instance, modifications at specific positions on the thiazole ring can enhance selectivity and potency against mycobacterial species while minimizing effects on non-target bacteria .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| Compound A | 4.5 | M. tuberculosis |
| Compound B | 0.7 | M. tuberculosis |
| 5-(2-Methoxyethyl)thiazol-2-amine HCl | TBD | TBD |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Thiazole compounds have been shown to induce apoptosis in cancer cells, as evidenced by increased apoptotic fractions in treated cell lines such as A2780 (ovarian cancer) and HepG2 (liver cancer). The structural diversity of these compounds allows for tailored interactions with specific cellular targets, enhancing their therapeutic efficacy .
| Study Reference | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Study 1 | K562 | TBD | Good anti-proliferative effects |
| Study 2 | HepG2 | TBD | Induction of apoptosis |
| Study 3 | A2780 | TBD | Reduced S phase population |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against multiple strains of bacteria and fungi. The results indicated that certain derivatives exhibited strong activity against resistant strains of E. coli and Staphylococcus aureus, suggesting that this compound could be a candidate for further development in antimicrobial therapy .
- Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of thiazole derivatives in human leukemia cell lines, revealing significant cytotoxicity correlated with specific structural modifications. The study concluded that the thiazole core is crucial for maintaining biological activity against cancer cells .
Q & A
Q. What are the established synthetic routes for 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride, and what critical parameters influence yield?
The compound is synthesized via condensation reactions under acidic reflux conditions. A representative method involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with acetic acid and sodium acetate (1:1.1 molar ratio) for 3–5 hours, followed by recrystallization from DMF/acetic acid . Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 3–5 hours | Prevents byproduct formation |
| Temperature | Reflux (~110–120°C) | Ensures complete cyclization |
| Stoichiometry | 1.0–1.1 equiv of aldehyde | Maximizes product conversion |
Deviations in these parameters may lead to incomplete reactions or impurities requiring column chromatography .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : - and -NMR are critical for confirming the thiazole ring structure and methoxyethyl substituents. Aromatic protons typically appear at δ 6.8–7.5 ppm, while the methoxy group resonates near δ 3.3–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H] peak at m/z 205.06) and rule out dimerization byproducts .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use a C18 column and acetonitrile/water (70:30) mobile phase .
Q. What are the potential biological targets or therapeutic applications of this compound?
While direct evidence is limited, structurally related thiazole derivatives exhibit activity as metabotropic glutamate receptor 5 (mGluR5) antagonists (e.g., neuroprotection in fragile X syndrome) and antimicrobial/anticancer agents . Hypothesized applications include:
- Neurological disorder research (via mGluR5 modulation)
- Antimicrobial screening (thiazole core’s affinity for bacterial enzymes)
- Kinase inhibition studies (due to electron-rich heterocyclic structure)
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
DoE minimizes experimental runs while identifying critical factors. A fractional factorial design (e.g., 2) can test variables like temperature, time, and catalyst concentration. For example:
| Factor | Low Level | High Level | Response (Yield%) |
|---|---|---|---|
| Temperature (°C) | 100 | 120 | 65 → 82 |
| Reaction Time (h) | 3 | 5 | 70 → 88 |
Statistical analysis (ANOVA) reveals temperature and time as significant (p < 0.05), enabling optimization with response surface methodology (RSM) .
Q. What computational strategies enhance reaction design for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models trained on analogous thiazole syntheses identify optimal solvents and catalysts. ICReDD’s integrated approach reduces experimental iterations by 40–60% through reaction path searches and data-driven condition screening .
Q. How should researchers resolve contradictions in spectral data or biological assay results?
- Spectral Discrepancies : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For MS anomalies, perform isotopic pattern analysis to distinguish impurities .
- Biological Variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and control for batch-to-batch compound variability via HPLC purity checks .
Q. What advanced purification techniques address challenges in isolating this compound?
- Recrystallization : Optimize solvent mixtures (e.g., DMF/acetic acid vs. ethanol/water) to improve crystal morphology and purity .
- Preparative HPLC : Employ gradient elution (acetonitrile/water + 0.1% TFA) for gram-scale separation of polar byproducts .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage and experimental use?
- pH Stability : Thiazole rings are prone to hydrolysis in strongly acidic/basic conditions (pH < 2 or > 10). Store in neutral buffers at 4°C .
- Thermal Stability : Degrades above 150°C; use inert atmospheres (N) during high-temperature reactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
